molecular formula C16H13NO3S B6541261 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate CAS No. 879856-86-7

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate

Cat. No.: B6541261
CAS No.: 879856-86-7
M. Wt: 299.3 g/mol
InChI Key: YYPIPPSHPVDCRV-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.06161445 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C13H11N1O3S1C_{13}H_{11}N_{1}O_{3}S_{1}, with a molecular weight of 253.29 g/mol. Its structure features a thiophene ring linked to an oxazole moiety, which is known to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coliTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent. The study also noted that the compound induced apoptosis as evidenced by increased levels of caspase activity.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity exhibited by this compound. Research indicates that similar oxazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionIC50 Value
Compound CTNF-alpha20 µM
Compound DIL-625 µM
This compoundTNF-alpha/IL-6TBD

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses or cell growth.
  • Oxidative Stress Reduction : The antioxidant properties associated with thiophene derivatives could contribute to reduced oxidative stress in cells.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)16(18)19-10-13-9-14(20-17-13)15-3-2-8-21-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIPPSHPVDCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.